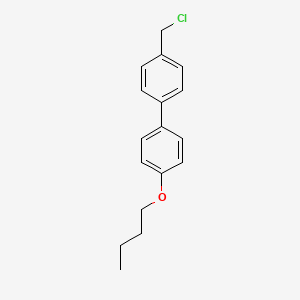
4-Butoxy-4'-(chloromethyl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butoxy-4’-(chloromethyl)-1,1’-biphenyl is an organic compound with the molecular formula C17H19ClO It is a biphenyl derivative where one phenyl ring is substituted with a butoxy group and the other with a chloromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxy-4’-(chloromethyl)-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with 4-butoxybenzene and 4-chloromethylbenzene.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl group.
Catalysts: A Lewis acid catalyst, such as aluminum chloride (AlCl3), is often used to facilitate the Friedel-Crafts alkylation reaction.
Procedure: The 4-butoxybenzene is reacted with 4-chloromethylbenzene in the presence of the catalyst at a controlled temperature, typically around 0-5°C, to yield 4-Butoxy-4’-(chloromethyl)-1,1’-biphenyl.
Industrial Production Methods
In an industrial setting, the production of 4-Butoxy-4’-(chloromethyl)-1,1’-biphenyl may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and catalyst concentration, is common to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Butoxy-4’-(chloromethyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Major Products
Substitution: Products include ethers, esters, or amines, depending on the nucleophile used.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
Applications De Recherche Scientifique
4-Butoxy-4’-(chloromethyl)-1,1’-biphenyl has several applications in scientific research:
Materials Science: It is used in the synthesis of liquid crystalline materials, which have applications in display technologies.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of specialty chemicals and polymers.
Mécanisme D'action
The mechanism of action of 4-Butoxy-4’-(chloromethyl)-1,1’-biphenyl depends on the specific application and the target molecule. In nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds. In oxidation reactions, the butoxy group undergoes electron transfer processes, leading to the formation of oxidized products.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Butoxy-4’-methyl-1,1’-biphenyl: Similar structure but with a methyl group instead of a chloromethyl group.
4-Butoxy-4’-cyanobiphenyl: Contains a cyano group instead of a chloromethyl group.
4-Butoxy-4’-methoxy-1,1’-biphenyl: Contains a methoxy group instead of a chloromethyl group.
Uniqueness
4-Butoxy-4’-(chloromethyl)-1,1’-biphenyl is unique due to the presence of both a butoxy and a chloromethyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and materials science.
Propriétés
Numéro CAS |
920281-55-6 |
|---|---|
Formule moléculaire |
C17H19ClO |
Poids moléculaire |
274.8 g/mol |
Nom IUPAC |
1-butoxy-4-[4-(chloromethyl)phenyl]benzene |
InChI |
InChI=1S/C17H19ClO/c1-2-3-12-19-17-10-8-16(9-11-17)15-6-4-14(13-18)5-7-15/h4-11H,2-3,12-13H2,1H3 |
Clé InChI |
UDUOULICEJRIPP-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



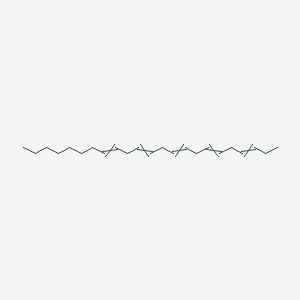
![6-(4-Ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14195823.png)
![2,6-Bis[(triphenylmethyl)amino]heptanedinitrile](/img/structure/B14195830.png)
![4,4'-{[4-(2-Bromoethoxy)phenyl]azanediyl}dibenzaldehyde](/img/structure/B14195835.png)

![5-(Bromomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene](/img/structure/B14195849.png)
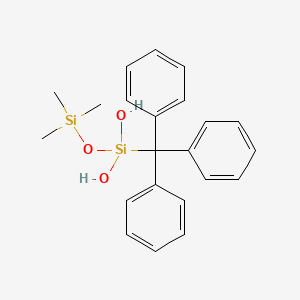
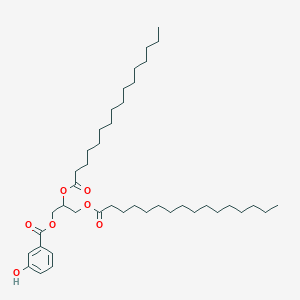
![4-Ethoxy-6-(4-fluoro-2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14195860.png)
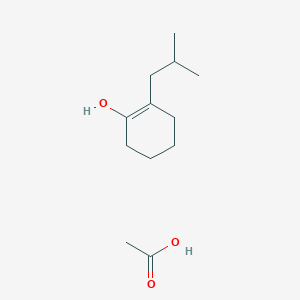
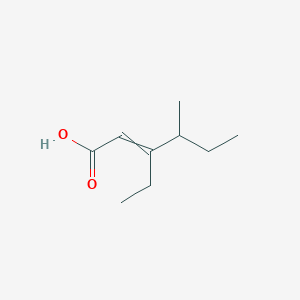
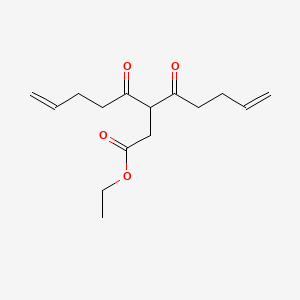
![1-Butyl-1,2,3,4-tetrahydrobenzo[h]quinoline-6-carbaldehyde](/img/structure/B14195884.png)
